2-sulpho-2-phenylacetyl chloride
Description
2-Sulpho-2-phenylacetyl chloride (hypothetical IUPAC name: 2-sulfophenylacetyl chloride) is a synthetic organosulfur compound characterized by a phenylacetyl backbone (C₆H₅-CH₂-C(O)-) functionalized with a sulfonyl chloride (-SO₂Cl) group at the ortho position of the phenyl ring. This structure combines the reactivity of both acyl chlorides and sulfonyl chlorides, making it a versatile intermediate for synthesizing sulfonated aromatic polymers, pharmaceuticals, or agrochemicals. However, direct literature on its synthesis or applications is scarce in the provided evidence. Its properties can be inferred from structurally analogous compounds (e.g., sulfonyl chlorides, phenylacetic acid derivatives) documented in the literature .
Properties
CAS No. |
40125-73-3 |
|---|---|
Molecular Formula |
C8H7ClO4S |
Molecular Weight |
234.66 g/mol |
IUPAC Name |
2-chloro-2-oxo-1-phenylethanesulfonic acid |
InChI |
InChI=1S/C8H7ClO4S/c9-8(10)7(14(11,12)13)6-4-2-1-3-5-6/h1-5,7H,(H,11,12,13) |
InChI Key |
PIMQVFSTMNWDMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)Cl)S(=O)(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Alpha-Sulfophenylacetyl chloride can be synthesized through various methods. One common approach involves the reaction of phenylacetic acid with chlorosulfonic acid, followed by the introduction of thionyl chloride to form the acyl chloride. The reaction conditions typically involve:
Temperature: Controlled to prevent decomposition.
Solvent: Often anhydrous solvents like dichloromethane.
Catalysts: Sometimes Lewis acids like aluminum chloride are used to facilitate the reaction.
Industrial Production Methods
In industrial settings, the production of 2-sulpho-2-phenylacetyl chloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Raw Materials: High-purity phenylacetic acid and chlorosulfonic acid.
Reaction Control: Automated systems to monitor temperature, pressure, and reaction time.
Purification: Techniques like distillation and recrystallization to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions
Alpha-Sulfophenylacetyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles to form sulfonyl derivatives.
Oxidation and Reduction: It can be oxidized to form sulfonic acids or reduced to form sulfides.
Hydrolysis: In the presence of water, it hydrolyzes to form sulfonic acids and hydrochloric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with 2-sulpho-2-phenylacetyl chloride.
Oxidizing Agents: Agents like potassium permanganate are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride is commonly used for reduction reactions.
Major Products
Sulfonyl Derivatives: Formed through substitution reactions.
Sulfonic Acids: Resulting from hydrolysis or oxidation.
Sulfides: Produced through reduction reactions.
Scientific Research Applications
Alpha-Sulfophenylacetyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl groups into molecules.
Biology: Employed in the modification of biomolecules for studying protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism by which 2-sulpho-2-phenylacetyl chloride exerts its effects involves the formation of reactive intermediates. The sulfonyl group acts as an electron-withdrawing group, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack. This facilitates various substitution and addition reactions, leading to the formation of diverse products.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 2-sulpho-2-phenylacetyl chloride with four analogous compounds, focusing on functional groups, reactivity, and applications.
Table 1: Comparative Analysis of Key Properties
Reactivity Comparison
Sulfonyl Chlorides vs. Acyl Chlorides :
Sulfonyl chlorides (e.g., 2-naphthalenesulfonyl chloride ) exhibit higher electrophilicity at the sulfur center compared to acyl chlorides (e.g., 2-ethylsulfanylbenzoyl chloride ). This makes sulfonyl chlorides more reactive toward nucleophiles like amines or alcohols, forming sulfonamides or sulfonate esters. In contrast, acyl chlorides primarily undergo nucleophilic acyl substitution to form esters or amides.Sulfonamide vs. Sulfonyl Chloride : The sulfonamide group in 2-(4-chlorobenzenesulfonamido)-2-phenylacetic acid is less reactive than sulfonyl chlorides due to the stable N-S bond. This stability makes sulfonamides suitable for drug design (e.g., sulfa antibiotics), whereas sulfonyl chlorides are preferred for covalent bonding in polymer chemistry.
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